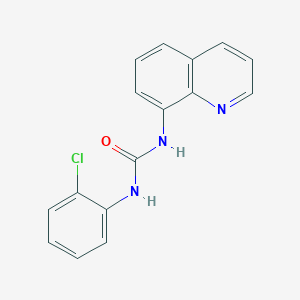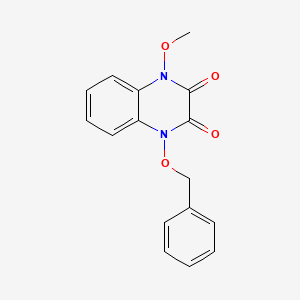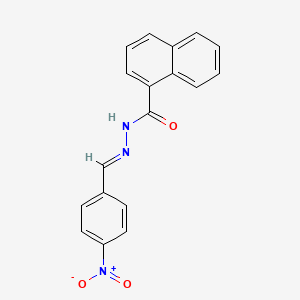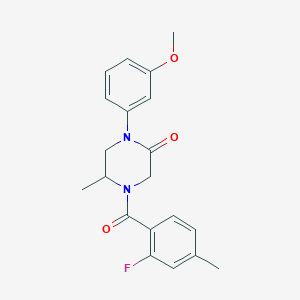
N-(2-chlorophenyl)-N'-8-quinolinylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Sensor Technology
Elizabeth M. Nolan et al. (2005) developed fluorescein-based dyes derivatized with 8-aminoquinoline (QZ1 and QZ2) for Zn(II) sensing. These compounds show significant fluorescence enhancements upon Zn(II) coordination, demonstrating their potential as selective sensors for Zn(II) in biological systems. The rapid, reversible binding of Zn(II) makes them particularly useful for real-time biological applications (Nolan et al., 2005).
Corrosion Inhibition
V. Saraswat and M. Yadav (2020) synthesized quinoxaline derivatives that exhibited high corrosion inhibition efficiency for mild steel in an acidic medium. These compounds, including 2-(5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)naphtho[2,3-d]thiazole (CPTQ), act as mixed-type inhibitors and demonstrate the role of chlorophenyl derivatives in protecting metals against corrosion (Saraswat & Yadav, 2020).
Electronic Structure and Material Properties
J. Casado et al. (2012) reviewed the chemical, spectroscopic, and material research on tetracyano quinoidal oligothiophenes, highlighting their use in organic electronics. The quinoidal arrangement contributes to the diradical character and multifunctional material properties, indicating the potential of chlorophenyl and quinoline derivatives in advanced material applications (Casado et al., 2012).
Medicinal Chemistry
A novel anilidoquinoline derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated therapeutic efficacy in treating Japanese encephalitis. This compound showed significant antiviral and antiapoptotic effects, highlighting the medicinal potential of chlorophenyl-quinoline derivatives (Ghosh et al., 2008).
特性
IUPAC Name |
1-(2-chlorophenyl)-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-12-7-1-2-8-13(12)19-16(21)20-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGLKMLVHYYMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644600 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5556079.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5556097.png)
![methyl 3-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5556115.png)
![4-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5556124.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B5556130.png)



![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B5556151.png)
![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)
![3,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone](/img/structure/B5556163.png)
